molecular formula C15H18ClN3OS B2980105 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897472-05-8

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2980105
CAS No.: 897472-05-8
M. Wt: 323.84
InChI Key: AUVHRRCNRBLOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, linked via a piperazine ring to a butanone moiety. This structure combines aromatic heterocyclic, amine, and ketone functionalities, making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies. The compound’s IUPAC name reflects its precise substituent arrangement, with the 6-chloro-benzothiazole group contributing to its electronic and steric profile .

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVHRRCNRBLOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323357
Record name 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897472-05-8
Record name 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step procedures. One common method includes the following steps:

Chemical Reactions Analysis

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperazine derivatives with butanone linkages. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, synthetic methodologies, and inferred pharmacological implications.

Structural Analogues and Substituent Variations

Compound Name Substituents on Piperazine Key Structural Features Evidence Source
Target Compound : 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one 6-Chloro-benzothiazole Aromatic, electron-withdrawing Cl enhances polarity and potential receptor binding.
Compound 13 : 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one 4-Chlorophenyl Chlorine on phenyl ring vs. benzothiazole; alters electronic distribution and lipophilicity.
2-Methyl AP-237 : 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one 2-Methyl, 3-phenylpropenyl Bulky alkenyl substituent increases lipophilicity; methyl group affects basicity.
MK43 : 1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Cyclohexyl, thiophen-2-yl Non-aromatic cyclohexyl group reduces planarity; thiophene introduces sulfur-based interactions.
Compound 9 : 1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one 3,5-Bis(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ groups enhance metabolic stability and receptor affinity.

Pharmacological and Physical Properties

  • Receptor Binding: Benzothiazole derivatives are explored for 5HT1A receptor and serotonin transporter (SERT) activity . The chlorine atom may improve binding affinity over non-halogenated variants.
  • Safety Profile : The target compound’s safety guidelines (P101, P210 in ) suggest flammability and toxicity risks akin to other piperazine-based synthetic molecules .

Crystallography and Structural Validation

  • Analogues like 2-Methyl AP-237 lack formal crystallographic validation, underscoring the need for further structural studies .

Biological Activity

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound combines a benzothiazole ring, a piperazine moiety, and a butanone functional group, which together contribute to its pharmacological potential.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C14H17ClN2OSC_{14}H_{17}ClN_{2}OS with a molecular weight of approximately 292.81 g/mol. The structural features are crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₇ClN₂OS
Molecular Weight292.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzothiazole component is known for its role in inhibiting enzymes and receptors, potentially leading to various therapeutic effects. The piperazine moiety enhances the compound's ability to permeate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate potent antibacterial and antifungal activities. For instance, derivatives have been tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations .

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been extensively documented. A review of literature indicates that compounds containing this scaffold can inhibit the proliferation of cancer cells across multiple lines, including breast and lung cancer cells. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Effects

Additionally, the compound has been explored for its anti-inflammatory effects. Studies suggest that benzothiazole derivatives can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Study on Antimicrobial Activity

A study conducted on a series of benzothiazole derivatives revealed that those containing piperazine exhibited enhanced antimicrobial activity compared to their non-piperazine counterparts. The study utilized various bacterial strains and determined minimum inhibitory concentrations (MICs), finding that the presence of the piperazine ring significantly improved efficacy against Gram-positive bacteria .

Investigation of Anticancer Properties

Another significant investigation focused on the anticancer activity of benzothiazole derivatives, including those similar to this compound. This study evaluated the cytotoxic effects on several cancer cell lines (MDA-MB-231 and NCI-H226) and reported promising results with IC50 values indicating strong antiproliferative effects .

Q & A

Q. What are the standard synthetic routes for preparing 1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation reactions. A representative method involves refluxing 1-(4-chlorophenyl)piperazine with a benzothiazole-containing ketone derivative (e.g., 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one) in acetonitrile with potassium carbonate as a base. Key parameters affecting yield include:

  • Reaction time : Extended reflux (12–24 hours) ensures complete substitution.
  • Solvent choice : Polar aprotic solvents like acetonitrile enhance nucleophilic substitution.
  • Purification : Flash chromatography using ethyl acetate/hexane mixtures (e.g., 9.5:0.5 ratio) isolates the product .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic shifts for the benzothiazole (δ 7.2–8.0 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C15_{15}H17_{17}ClN3_3OS).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing interactions, often employing SHELX software for refinement .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC or LC-MS.
  • Impurity profiling : Compare degradation products against reference standards (e.g., EP impurity guidelines) to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What strategies can resolve discrepancies in crystallographic data during structure determination?

  • Twinned data refinement : Use SHELXL’s twin law commands (e.g., BASF, TWIN) for high-quality refinement of overlapping lattices.
  • Validation tools : Implement PLATON or CCDC Mercury to check for missed symmetry or disorder .

Q. How can computational modeling predict the compound’s interaction with biological targets like the 5-HT1A_{1A}1A​ receptor?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on piperazine-benzothiazole interactions with receptor pockets.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzothiazole nitrogen) and hydrophobic regions aligning with receptor subdomains .

Q. What methodologies enable the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Functional group modifications : Replace the 6-chloro substituent on benzothiazole with fluoro or nitro groups via electrophilic substitution.
  • Piperazine substitution : Introduce aryl or alkyl groups at the piperazine nitrogen using Buchwald-Hartwig coupling or reductive amination .

Q. How can researchers address low yields in scale-up synthesis?

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.
  • Catalyst optimization : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for benzothiazole derivatives) .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a serotonin transporter (SERT) inhibitor?

  • Radioligand binding assays : Use 3^3H-paroxetine to measure displacement in transfected HEK-293 cells.
  • Functional uptake assays : Monitor 3^3H-serotonin reuptake inhibition in synaptosomal preparations .

Methodological Notes

  • Synthesis References : Key steps from alkylation to purification are detailed in and .
  • Crystallography Tools : SHELX programs () and structure validation protocols () are critical for accurate reporting .
  • Safety : Handle chloro derivatives in fume hoods; refer to safety data sheets for piperazine analogs (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.